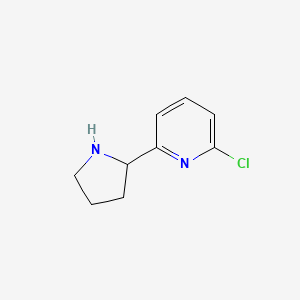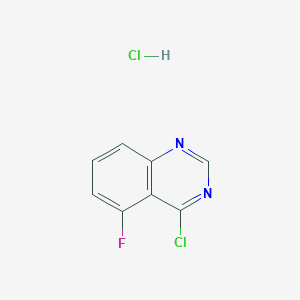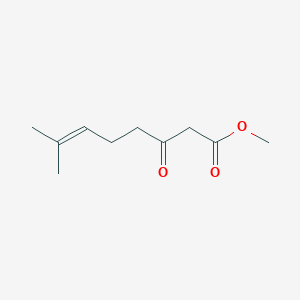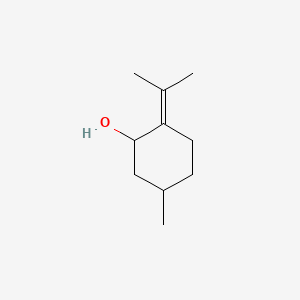
Pulegol
Übersicht
Beschreibung
Pulegol is a naturally occurring monoterpene alcohol. Its chemical formula is C10H18O , and its molecular weight is approximately 154.25 g/mol . It is also known by other names, including Cyclohexanol, 5-methyl-2-(1-methylethylidene) . The compound is found in various plant species and is particularly abundant in Mentha pulegium L. , commonly known as pennyroyal .
Synthesis Analysis
This compound can be synthesized through various methods, including extraction from natural sources (such as pennyroyal oil) or chemical synthesis. The most common route involves the isolation of this compound from essential oils obtained from mint plants. Researchers have explored different extraction techniques to optimize yield and purity .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexane ring with a methyl group (CH3) and an isopropylidene group (CH3CH=C2H5) attached to it. The stereochemistry of this compound is important, as it exists in both cis and trans forms. The trans isomer is more common in nature .
Chemical Reactions Analysis
- Cyclization : Under specific conditions, this compound can cyclize to form other terpenes or derivatives .
Safety and Hazards
Eigenschaften
CAS-Nummer |
529-02-2 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
5-methyl-2-propan-2-ylidenecyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8,10-11H,4-6H2,1-3H3 |
InChI-Schlüssel |
JGVWYJDASSSGEK-UHFFFAOYSA-N |
SMILES |
CC1CCC(=C(C)C)C(C1)O |
Kanonische SMILES |
CC1CCC(=C(C)C)C(C1)O |
Andere CAS-Nummern |
529-02-2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 1H-benzo[g]indole-2-carboxylate](/img/structure/B3191164.png)
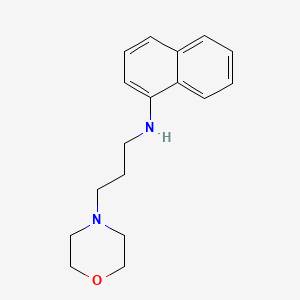
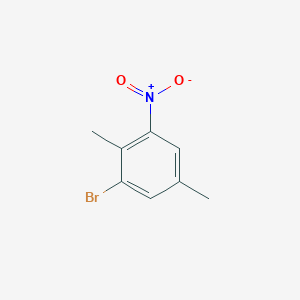
![1-[4-(Bromomethyl)phenyl]-2,2-dimethylpropan-1-one](/img/structure/B3191186.png)
